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Compound of Interest

Compound Name: 3-(2,6-Dimethylphenoxy)azetidine

Cat. No.: B3240379

This technical guide provides a comprehensive overview of the chemical structure, properties,
and potential biological significance of 3-(2,6-Dimethylphenoxy)azetidine. The information is
intended for researchers, scientists, and professionals in the field of drug development and
medicinal chemistry.

Chemical Structure and Properties

Structure:

3-(2,6-Dimethylphenoxy)azetidine possesses a core structure consisting of a four-membered
azetidine ring linked via an ether bond at the 3-position to a 2,6-dimethylphenyl group. The
compound is commonly available as its hydrochloride salt, which enhances its stability and
solubility in aqueous media.

Molecular Formula: C11H1sNO (free base), C11H16CINO (hydrochloride salt)[1]

SMILES: CC1=C(OC2CNC2)C(C)=CC=C1 (free base), CC1=C(OC2CNC2)C(C)=CC=C1.CI
(hydrochloride salt)[1]

Stereochemistry: The azetidine ring adopts a puckered conformation to alleviate ring strain.
The nitrogen atom is a potential stereocenter, and the molecule can exist as enantiomers. The
hydrochloride salt forms by protonation of the azetidine nitrogen.[1]

Table 1: Physicochemical Properties of 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride
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Property Value Source
Molecular Weight 213.71 g/mol [1]
) i ) Inferred from similar
Appearance White to off-white solid
compounds
Melting Point Data not available
Boiling Point Data not available
. Soluble in water, DMSO, and Inferred from similar
Solubility
methanol compounds

Table 2: Spectroscopic Data for 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride

Spectrum Key Signals Source

0 6.85 ppm (s, aromatic
'H NMR protons), 6 2.25 ppm (s, methyl
groups), 6 10.2 ppm (broad

peak, N-H proton)

0 135.8 ppm (quaternary
13C NMR aromatic carbons), 6 70.1 ppm  [1]
(C-0), 8 55.2 ppm (C-N)

Synthesis

While a specific, detailed experimental protocol for the synthesis of 3-(2,6-
Dimethylphenoxy)azetidine is not readily available in the public domain, a plausible synthetic
route can be conceptualized based on established methods for synthesizing 3-
aryloxyazetidines. A common strategy involves the nucleophilic substitution of a suitable
leaving group on the azetidine ring with a phenoxide.

Conceptual Synthetic Pathway:

A likely synthetic approach would involve the reaction of a protected 3-hydroxyazetidine, such
as 1-Boc-3-hydroxyazetidine, with 2,6-dimethylphenol under conditions that promote ether
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formation, followed by deprotection of the azetidine nitrogen. One common method for such
ether synthesis is the Mitsunobu reaction.

Reactants

G—Boc—&hydroxyazetidine) [Z,G—dimethylphenoD

Reaction

Mitsunobu Reaction
(DEAD, PPh3)

Intern;ediate

G—Boc-3-(2,6—dimethylphenoxy)azetidina

Deprotection

Acidic Hydrolysis
(e.g., HCI)

Final Rroduct

3-(2,6-Dimethylphenoxy)azetidine
Hydrochloride

Click to download full resolution via product page
Caption: Conceptual synthetic pathway for 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride.

Biological and Pharmacological Properties

Specific pharmacological data for 3-(2,6-Dimethylphenoxy)azetidine is limited in publicly
available literature. However, the azetidine scaffold is a recognized privileged structure in
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medicinal chemistry, and its derivatives have been associated with a wide range of biological
activities.

General Activities of Azetidine Derivatives:

e Central Nervous System (CNS) Activity: The rigid structure of the azetidine ring can be
beneficial for designing ligands that target CNS receptors with high specificity.

e Enzyme Inhibition: Various azetidine-containing molecules have been developed as potent
enzyme inhibitors.

» Antibacterial and Antifungal Activity: The azetidine motif is present in some antimicrobial
agents.

Potential Mechanism of Action:

The biological activity of 3-(2,6-Dimethylphenoxy)azetidine would be highly dependent on its
three-dimensional structure and its ability to interact with specific biological targets. The 2,6-
dimethylphenoxy group will significantly influence the molecule’s lipophilicity and steric profile,
which are key determinants of its pharmacokinetic and pharmacodynamic properties. Without
experimental data, any proposed mechanism of action remains speculative.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and biological evaluation of
3-(2,6-Dimethylphenoxy)azetidine are not currently available in published literature. The
following sections outline general methodologies that would be appropriate for such studies.

General Synthesis Protocol (Conceptual):

» Reaction Setup: To a solution of 1-Boc-3-hydroxyazetidine and 2,6-dimethylphenol in a
suitable anhydrous solvent (e.g., tetrahydrofuran), triphenylphosphine (PPhs) would be
added.

e Mitsunobu Reaction: The reaction mixture would be cooled in an ice bath, and a solution of
diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent
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would be added dropwise. The reaction would be allowed to warm to room temperature and
stirred until completion, monitored by thin-layer chromatography (TLC).

o Workup and Purification: The reaction mixture would be quenched, and the product extracted
with an organic solvent. The crude product would be purified by column chromatography to
yield 1-Boc-3-(2,6-dimethylphenoxy)azetidine.

o Deprotection: The purified intermediate would be dissolved in a suitable solvent (e.g.,
dioxane or methanol) and treated with an excess of hydrochloric acid. The reaction would be
stirred until the deprotection is complete (monitored by TLC).

« |solation: The solvent would be removed under reduced pressure, and the resulting solid
would be triturated with a suitable solvent (e.g., diethyl ether) to afford 3-(2,6-
Dimethylphenoxy)azetidine hydrochloride.

General Characterization Protocol:

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra would be
recorded on a high-field spectrometer using a suitable deuterated solvent (e.g., DMSO-ds or
D20).

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to
confirm the molecular weight and elemental composition of the synthesized compound.

» Melting Point: The melting point of the crystalline solid would be determined using a standard
melting point apparatus.

General Biological Evaluation Protocol (Example: Receptor Binding Assay):

» Target Selection: Based on computational modeling or screening against a panel of
receptors, a specific biological target would be chosen.

o Assay Preparation: A cell line or membrane preparation expressing the target receptor would
be prepared. A radiolabeled or fluorescently labeled ligand known to bind to the target would
be used.
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» Competition Binding: The ability of 3-(2,6-Dimethylphenoxy)azetidine to displace the
labeled ligand from the receptor would be measured over a range of concentrations.

o Data Analysis: The data would be analyzed to determine the half-maximal inhibitory
concentration (ICso) or the inhibitor constant (Ki), which are measures of the compound's
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Caption: General experimental workflow for the synthesis and evaluation of new chemical
entities.

Conclusion

3-(2,6-Dimethylphenoxy)azetidine is a small molecule with potential for applications in
medicinal chemistry. While specific data on its properties and biological activity are scarce, its
structural features suggest that it could be a valuable building block for the development of
novel therapeutic agents. Further research is required to fully elucidate its synthesis,
physicochemical properties, and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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